molecular formula C18H26O4 B1201011 Compactin diol lactone CAS No. 58889-19-3

Compactin diol lactone

Cat. No. B1201011
CAS RN: 58889-19-3
M. Wt: 306.4 g/mol
InChI Key: WWSNTLOVYSRDEL-DZSDEGEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compactin diol lactone is a carbobicyclic compound that is ML-236C substituted by a hydroxy group at position 8S. It is a fungal metabolite isolated from Penicillium citrinum and exhibits anticholesteremic activity. It has a role as a fungal metabolite, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor, an antilipemic drug, an antiatherosclerotic agent, an anticholesteremic drug and an antimicrobial agent. It is a carbobicyclic compound, a member of 2-pyranones, a member of hexahydronaphthalenes, a secondary alcohol and a polyketide. It derives from a ML-236C.

Scientific Research Applications

1. Synthesis Techniques:

  • Compactin lactone has been synthesized using various techniques. Fernandes and Kumar (2002) demonstrated a concise, enantioselective synthesis using Sharpless asymmetric dihydroxylation and regioselective nucleophilic opening of cyclic sulfite (Fernandes & Kumar, 2002).
  • Schabbert, Tiedemann, and Schaumann (1997) achieved the synthesis starting from (R)-O-benzylglycidol and a sulfur-stabilized allyl anion, leading to a (3 + 3) synthesis of the α,β-unsaturated (6S)-δ-lactone (Schabbert, Tiedemann, & Schaumann, 1997).

2. Structural Modifications and Inhibitory Activity:

  • Hoffman et al. (1985) explored structural modifications of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, finding that specific substitutions led to a significant increase in inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase (Hoffman et al., 1985).

3. Chiral Synthesis and Biological Evaluation:

  • Ghosh and Lei (2002) investigated chelation-controlled reduction for the stereoselective formation of syn-1,3-diols, a key component in the synthesis of compactin lactone (Ghosh & Lei, 2002).
  • Heathcock, Davis, and Hadley (1989) synthesized a monocyclic analogue of compactin and evaluated its efficacy as an inhibitor of HMGR, offering insights into the hydrophobic interactions during enzyme binding (Heathcock, Davis, & Hadley, 1989).

4. Inhibition of Bone Resorption:

  • Woo et al. (2000) found that compactin inhibits osteoclastic bone resorption by interfering with the fusion of prefusion osteoclasts and disrupting the actin ring in osteoclasts (Woo, Kasai, Stern, & Nagai, 2000).

5. Liquid Chromatographic Determination:

  • Shen et al. (1996) used reversed-phase high-performance liquid chromatography to explore the retention behavior and separation of compactin and related compounds, contributing to the understanding of their molecular hydrophobicity (Shen, Shiao, Chung, Lee, Chao, & Hunt, 1996).

properties

CAS RN

58889-19-3

Product Name

Compactin diol lactone

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14+,15-,16-,18-/m0/s1

InChI Key

WWSNTLOVYSRDEL-DZSDEGEFSA-N

Isomeric SMILES

C[C@H]1C=CC2=CCC[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O

SMILES

CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O

Canonical SMILES

CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O

Other CAS RN

58889-19-3

synonyms

ML 236A
ML-236A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Compactin diol lactone
Reactant of Route 2
Compactin diol lactone
Reactant of Route 3
Compactin diol lactone
Reactant of Route 4
Compactin diol lactone
Reactant of Route 5
Compactin diol lactone
Reactant of Route 6
Compactin diol lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.